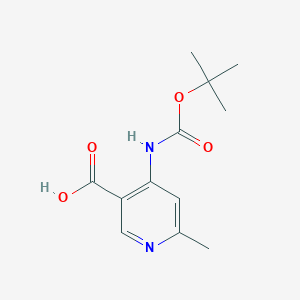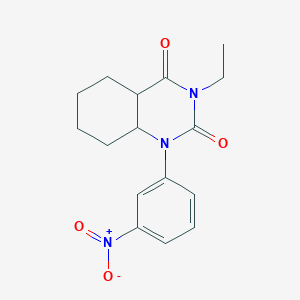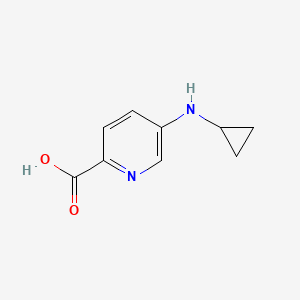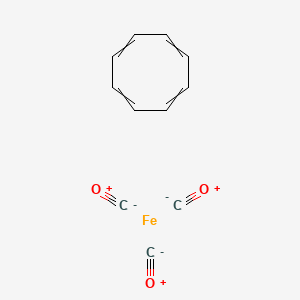![molecular formula C6H9NO2 B14783193 Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic amino acid with the molecular formula C6H9NO2 This compound is characterized by its unique bicyclo[210]pentane structure, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Amination: The introduction of the amino group is carried out through an amination reaction. This step requires the use of an amine source and appropriate catalysts to ensure the selective formation of the exo-3-amino group.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors and other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a different bicyclic structure and exhibits distinct chemical properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclic compound with two carboxylic acid groups, used in different applications.
3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: A compound with a pyrazinyl group, showcasing different reactivity and applications.
The uniqueness of exo-3-aminobicyclo[21
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(1R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3?,4?,6-/m1/s1 |
Clé InChI |
LLGCBCPKHMYQSX-BBZZFXJRSA-N |
SMILES isomérique |
C1C2[C@@]1(CC2N)C(=O)O |
SMILES canonique |
C1C2C1(CC2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


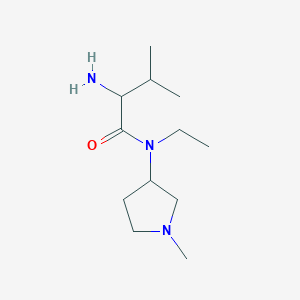
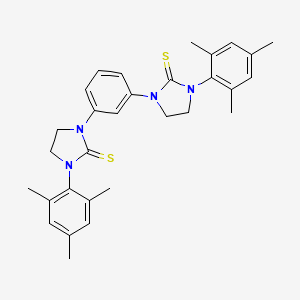
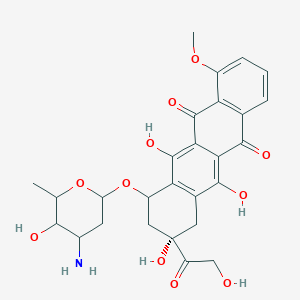
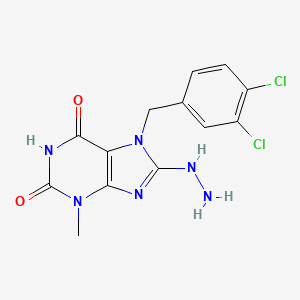
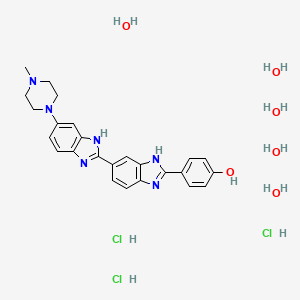
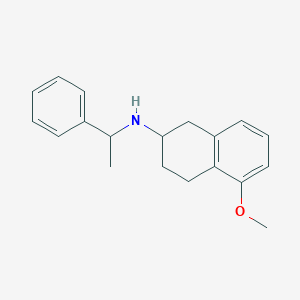
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
